sec-Butyl-thiourea

Description

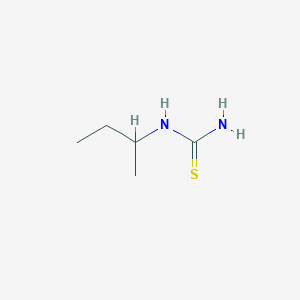

Structure

3D Structure

Properties

IUPAC Name |

butan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDOLCYFWRFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391667 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-99-9 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of sec-Butyl-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of sec-butyl-thiourea, a molecule of interest in various chemical and pharmaceutical research domains. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making the efficient and reliable synthesis and thorough characterization of novel analogues, such as sec-butyl-thiourea, a critical aspect of drug discovery and development. This document outlines a robust synthetic protocol, delves into the mechanistic underpinnings of the chemical transformation, and details the analytical techniques required for the unequivocal identification and purity assessment of the final product. The information presented herein is intended to serve as a practical and scientifically sound resource for researchers engaged in the exploration of thiourea-based compounds.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts unique chemical properties, including the ability to act as hydrogen bond donors and acceptors, which in turn governs their interaction with biological macromolecules. Consequently, thiourea derivatives have been extensively investigated for a wide array of pharmacological applications.

The introduction of diverse substituents on the nitrogen atoms of the thiourea core allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic effects. This modularity is a key advantage in the design of new therapeutic agents. The sec-butyl group, a branched alkyl substituent, can influence the compound's metabolic stability and binding affinity to target proteins. Therefore, the synthesis of sec-butyl-thiourea serves as a valuable case study and a building block for more complex molecular architectures.

Synthesis of sec-Butyl-thiourea: A Mechanistic and Practical Approach

The most direct and widely employed method for the synthesis of monosubstituted thioureas is the reaction of an isothiocyanate with ammonia.[1][2] This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

Reaction Mechanism

The synthesis of sec-butyl-thiourea from sec-butyl isothiocyanate and ammonia proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable sec-butyl-thiourea product.

Caption: Nucleophilic addition of ammonia to sec-butyl isothiocyanate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of monosubstituted thioureas.[3][4]

Materials and Reagents:

-

sec-Butyl isothiocyanate (C₅H₉NS)

-

Aqueous ammonia (28-30% NH₃ solution)

-

Ethanol (95% or absolute)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Add sec-butyl isothiocyanate (1.0 equivalent) to the flask, dissolved in a minimal amount of ethanol.

-

Cool the flask in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (approximately 2-3 equivalents) dropwise to the stirred solution of sec-butyl isothiocyanate. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of sec-butyl-thiourea should form.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

-

If no precipitate forms, the product may be soluble in the reaction mixture. In this case, reduce the volume of the solvent using a rotary evaporator. The product should precipitate out.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified sec-butyl-thiourea in a desiccator under vacuum to a constant weight.

Safety Precautions:

-

sec-Butyl isothiocyanate is a flammable liquid and is toxic if swallowed or inhaled. It can also cause skin and eye irritation.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated ammonia is corrosive and has a pungent odor. Handle with care in a fume hood.

Characterization of sec-Butyl-thiourea

A comprehensive characterization of the synthesized sec-butyl-thiourea is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₂N₂S |

| Molecular Weight | 132.23 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a solid at room temperature. The melting point of the closely related N-butylthiourea is not readily available, but N,N'-di-n-butylthiourea melts at 64-67 °C.[6] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum of sec-butyl-thiourea is expected to show distinct signals for the protons of the sec-butyl group and the NH and NH₂ protons.

-

-CH₃ (triplet): A triplet integrating to 3 protons, due to coupling with the adjacent -CH₂- group.

-

-CH₂- (sextet or multiplet): A complex multiplet integrating to 2 protons, due to coupling with the adjacent -CH₃ and -CH- groups.

-

-CH- (multiplet): A multiplet integrating to 1 proton, due to coupling with the adjacent -CH₃ and -CH₂- groups.

-

-CH₃ (doublet): A doublet integrating to 3 protons, due to coupling with the adjacent -CH- group.

-

-NH- (broad singlet): A broad singlet integrating to 1 proton. The chemical shift can be variable and concentration-dependent.

-

-NH₂ (broad singlet): A broad singlet integrating to 2 protons. The chemical shift can be variable and concentration-dependent.

¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.[7][8]

-

C=S (thiocarbonyl): The thiocarbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 180-190 ppm.

-

-CH-: The methine carbon of the sec-butyl group.

-

-CH₂-: The methylene carbon of the sec-butyl group.

-

-CH₃: Two distinct signals for the two methyl carbons of the sec-butyl group.

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3200 (broad) |

| C-H stretch (alkane) | 2960-2850 |

| N-H bend (amine) | 1650-1580 |

| C-N stretch | 1400-1000 |

| C=S stretch (thiocarbonyl) | 1200-1050 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12][13][14]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of sec-butyl-thiourea (m/z = 132.0721).

-

Isotopic Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways for alkylthioureas involve cleavage of the alkyl chain.

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of sec-butyl-thiourea, a valuable compound for further research in medicinal chemistry and other fields. The provided experimental protocol, based on established chemical principles, offers a clear pathway for its preparation. Furthermore, the comprehensive characterization workflow, encompassing physical and spectroscopic techniques, ensures the unambiguous identification and purity assessment of the final product. By adhering to the methodologies and safety precautions outlined in this guide, researchers can confidently synthesize and characterize sec-butyl-thiourea, facilitating its application in their respective areas of investigation.

References

-

PubChem. N,N'-Dibutylthiourea. National Center for Biotechnology Information. [Link]

-

PubChem. Butylthiourea. National Center for Biotechnology Information. [Link]

-

MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]

-

ResearchGate. Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. [Link]

-

Wikipedia. N,N'-Di-n-butylthiourea. [Link]

-

Cheméo. Chemical Properties of N,N'-Di-sec-butylthiourea (CAS 35700-30-2). [Link]

-

Cheméo. Chemical Properties of Thiourea, N,N'-dibutyl- (CAS 109-46-6). [Link]

-

ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

-

PubMed Central. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]

-

Royal Society of Chemistry. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. [Link]

-

ResearchGate. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]

-

ResearchGate. FT-IR spectrum for pure thiourea single crystal. [Link]

-

MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

-

PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

- Google Patents.

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

-

JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

-

Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. 13C NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. Mass Spectrometry. [Link]

-

University of California, Los Angeles. Mass Spectrometry. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

YouTube. 13C NMR Spectroscopy: Quick Introduction (Part 1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butylthiourea | C5H12N2S | CID 1551919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ccsenet.org [ccsenet.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. bu.edu.eg [bu.edu.eg]

An In-Depth Technical Guide to (Butan-2-yl)thiourea

This technical guide provides a comprehensive overview of (Butan-2-yl)thiourea, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing practical, field-proven insights.

Core Identification: IUPAC Name and CAS Number

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. The compound commonly known as sec-Butyl-thiourea is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) as follows:

-

IUPAC Name: (Butan-2-yl)thiourea[1]

-

CAS Registry Number: 6814-99-9

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of (Butan-2-yl)thiourea are summarized in the table below.

Table 1: Physicochemical Properties of (Butan-2-yl)thiourea

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂S | |

| Molecular Weight | 132.23 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | 132-133 °C | |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water. | General chemical principles |

| pKa | The thiourea moiety exhibits weak basicity at the sulfur atom and weak acidity at the nitrogen atoms. | General chemical principles |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the sec-butyl group protons, including a triplet for the terminal methyl group, a sextet for the methine proton, and a quintet for the methylene protons. The N-H protons of the thiourea group will likely appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most downfield signal is anticipated for the thiocarbonyl (C=S) carbon, typically appearing in the range of 180-190 ppm. The four distinct carbon signals of the sec-butyl group will be observed in the aliphatic region of the spectrum.

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching of the alkyl group (around 2850-2960 cm⁻¹), and the characteristic C=S stretching vibration (around 1300-1400 cm⁻¹).[7]

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (132.23 g/mol ). Fragmentation patterns would likely involve the loss of the sec-butyl group or parts of the thiourea moiety.

Synthesis of (Butan-2-yl)thiourea

The synthesis of N-substituted thioureas can be achieved through several established methodologies. A common and efficient approach involves the reaction of an amine with an isothiocyanate.[8][9][10][11][12] For (Butan-2-yl)thiourea, this would involve the reaction of sec-butylamine with a suitable isothiocyanate precursor.

Alternatively, a one-pot synthesis can be employed, starting from the amine, carbon disulfide, and a coupling or desulfurizing agent.[8][12] A general, yet detailed, protocol for the synthesis of an N-alkylthiourea, adapted for the specific synthesis of (Butan-2-yl)thiourea, is provided below. This protocol is based on the well-established reaction of an amine with an in-situ generated isothiocyanate or a dithiocarbamate intermediate.

Experimental Protocol: One-Pot Synthesis from sec-Butylamine and Ammonium Thiocyanate

This protocol outlines a plausible and efficient laboratory-scale synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of (Butan-2-yl)thiourea.

Materials and Reagents:

-

sec-Butylamine

-

Ammonium thiocyanate[13]

-

Acetone (or another suitable solvent like ethanol)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ammonium thiocyanate (1.0 equivalent) in a minimal amount of acetone.

-

Addition of Amine: To the stirring solution, add sec-butylamine (1.0 - 1.1 equivalents) dropwise at room temperature. The slight excess of the amine can help to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water, should precipitate out as a solid.

-

Filtration: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

-

Purification: Purify the crude (Butan-2-yl)thiourea by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product.

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further validation should be performed using spectroscopic methods (¹H NMR, ¹³C NMR, and IR) to confirm the structure.

Applications in Drug Development and Medicinal Chemistry

Thiourea and its derivatives are recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[14][15][16][17] The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes.[18][19]

Diagram 2: Role of Thiourea Moiety in Biological Interactions

Caption: The versatile binding modes of the thiourea functional group with biological macromolecules.

While specific applications of (Butan-2-yl)thiourea in drug development are not extensively documented in publicly available literature, the broader class of alkyl-thioureas has shown promise in several therapeutic areas:

-

Antimicrobial Agents: Thiourea derivatives have been investigated for their antibacterial and antifungal activities. The lipophilic nature of the sec-butyl group in (Butan-2-yl)thiourea may enhance its ability to penetrate microbial cell membranes.

-

Antiviral Activity: Certain thiourea compounds have demonstrated inhibitory effects against various viruses.

-

Anticancer Properties: The thiourea scaffold has been incorporated into molecules designed as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[17]

-

Enzyme Inhibition: The ability of the thiourea group to coordinate with metal ions makes it a valuable pharmacophore for designing inhibitors of metalloenzymes.[19]

The sec-butyl group in (Butan-2-yl)thiourea provides a moderate level of lipophilicity, which can be crucial for oral bioavailability and cell membrane permeability. Researchers can utilize (Butan-2-yl)thiourea as a starting material or a fragment in the synthesis of more complex molecules with tailored pharmacological profiles.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, comprehensive safety data sheet (SDS) for (Butan-2-yl)thiourea is not widely available, the safety precautions should be based on the known hazards of similar thiourea compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling (Butan-2-yl)thiourea.

-

Ventilation: Work in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(Butan-2-yl)thiourea, with its defined chemical identity and accessible synthetic routes, represents a valuable building block for medicinal chemistry and drug discovery programs. Its physicochemical properties, conferred by the sec-butyl and thiourea moieties, provide a foundation for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to support the endeavors of researchers and scientists in the field. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. [Link]

-

Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. [Link]

-

One-Pot Synthesis of N-Allylthioureas Using Supported Reagents. (2025). ResearchGate. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]

-

One‐pot synthesis of unsymmetric thioureas. (n.d.). ResearchGate. [Link]

-

One-Pot Synthesis of Isothiocyanates. (n.d.). cnki.com.cn. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]

-

[4-(butan-2-yl)phenyl]thiourea. (n.d.). PubChem. [Link]

-

1,1-bis[(2R)-butan-2-yl]thiourea. (2026). PubChem. [Link]

-

Thiourea. (n.d.). SpectraBase. [Link]

-

Dipeptide Inhibitors of the Prostate Specific Membrane Antigen (PSMA): A Comparison of Urea and Thiourea Derivatives. (2021). King's College London Research Portal. [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]

-

IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). (n.d.). ResearchGate. [Link]

-

15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (2025). ResearchGate. [Link]

-

Thiourea. (n.d.). NIST WebBook. [Link]

- Thiourea conversion method using ammonium thiocyanate. (n.d.).

-

Synthesis of mono-sec-butylamine. (n.d.). PrepChem.com. [Link]

- Preparation of ammonium thiocyanate. (n.d.).

Sources

- 1. 1,1-bis[(2R)-butan-2-yl]thiourea | C9H20N2S | CID 7567120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiourea(62-56-6) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

spectroscopic analysis of sec-Butyl-thiourea NMR IR MS

An In-Depth Technical Guide to the Spectroscopic Analysis of sec-Butyl-thiourea

Foreword: Elucidating Molecular Identity

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. For small molecules like sec-Butyl-thiourea (CAS: 6814-99-9), a compound with potential applications stemming from the versatile thiourea scaffold, a multi-faceted spectroscopic approach is not merely procedural—it is the definitive method of structural validation. This guide provides an in-depth analysis of sec-Butyl-thiourea using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, offering not just data, but a causal understanding of the spectroscopic signatures that define this molecule's unique identity.

Molecular Structure Overview

sec-Butyl-thiourea is an alkyl-substituted thiourea with the molecular formula C₅H₁₂N₂S and a molecular weight of 132.23 g/mol .[1][2] Its structure, featuring a chiral center at the C1' carbon of the sec-butyl group, presents a distinct analytical challenge: to confirm not only the core thiourea moiety but also the specific isomeric nature and connectivity of the alkyl chain.

Caption: Molecular structure of sec-Butyl-thiourea.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can precisely map the structure of sec-Butyl-thiourea. The data presented here were obtained in a DMSO-d₆ solvent, a common choice for thioureas due to its ability to facilitate hydrogen bonding observation.[3][4]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a definitive fingerprint of the sec-butyl group and the labile N-H protons. The choice of a high-field instrument (500 MHz) ensures excellent signal dispersion, which is critical for resolving the multiplets of the alkyl chain.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.40 | Singlet | 1H | NH (sec-butyl) | The proton on the substituted nitrogen (N1) is expected to be a broad singlet due to quadrupole coupling with the adjacent ¹⁴N nucleus and exchange phenomena. |

| 7.20 | Broad Singlet | 1H | NH₂ | The protons of the terminal NH₂ group (N2) are often non-equivalent and may appear as broad signals. Their chemical shift is highly dependent on concentration and temperature. |

| 6.76 | Singlet | 1H | NH₂ | This second NH₂ proton signal further indicates the distinct chemical environments of the two hydrogens on the terminal nitrogen. |

| 4.04 | Singlet | 1H | C1'-H | This methine proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. While expected to be a multiplet, it was reported as a singlet, which may suggest poor resolution or broadening.[3][4] |

| 1.41 | Multiplet | 2H | C2'-H₂ | These diastereotopic methylene protons are adjacent to the chiral center (C1') and couple with both the C1'-H and the C4'-H₃ protons, resulting in a complex multiplet. |

| 1.03 | Doublet (J=6.1 Hz) | 3H | C3'-H₃ | This methyl group is coupled to the single methine proton (C1'-H), resulting in a clear doublet. |

| 0.81 | Doublet (J=7.7 Hz) | 3H | C4'-H₃ | This terminal methyl group appears as a doublet due to coupling with the two methylene protons (C2'-H₂). The reported doublet structure suggests an effective triplet that is poorly resolved, a common occurrence.[3][4] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a direct count of unique carbon environments and identifying the characteristic thiocarbonyl carbon.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 182.5 | C =S | The thiocarbonyl carbon is highly deshielded due to the double bond to the electronegative sulfur atom, placing its resonance at the far downfield end of the spectrum.[3][4] |

| 50.8 | C 1' | This methine carbon is directly attached to nitrogen, resulting in a significant downfield shift compared to other aliphatic carbons.[3][4] |

| 28.8 | C 2' | The methylene carbon of the ethyl substituent on the chiral center.[3][4] |

| 19.9 | C 3' | The methyl carbon directly attached to the chiral center.[3][4] |

| 10.3 | C 4' | The terminal methyl carbon, representing the most upfield signal in the spectrum.[3][4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of sec-Butyl-thiourea in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is ideal for observing N-H protons, which might otherwise be exchanged in protic solvents like CD₃OD.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

For ¹H NMR , acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration of all proton signals.

-

For ¹³C NMR , acquire a proton-decoupled spectrum using a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for the quaternary thiocarbonyl carbon.

-

Part 2: Infrared (IR) Spectroscopy

While NMR maps the C-H framework, IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For sec-Butyl-thiourea, the key signatures are the N-H, C-H, C-N, and C=S bonds.

Vibrational Band Analysis (Predicted)

Based on extensive literature on thiourea and its alkyl derivatives, the following absorption bands are expected.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3400 - 3100 | N-H Stretching | Two or more medium-to-strong, broad bands | These bands correspond to the symmetric and asymmetric stretching of the NH and NH₂ groups. Broadening is due to intermolecular hydrogen bonding.[6] |

| 2960 - 2850 | C-H Stretching | Multiple sharp, strong bands | Characteristic asymmetric and symmetric stretches for the methyl (CH₃) and methylene (CH₂) groups of the sec-butyl substituent. |

| ~1620 | N-H Bending (Scissoring) | Strong band | This arises from the in-plane bending of the primary amine (NH₂) group. |

| 1550 - 1450 | Thioamide II Band (C-N stretch + N-H bend) | Strong band | This is a coupled vibration that is highly characteristic of the thiourea moiety. Its position is sensitive to substitution. |

| 1100 - 1000 | C-N Stretching | Medium-to-strong band | Corresponds to the stretching of the C-N single bonds within the molecule. |

| ~750 | Thioamide IV Band (C=S stretch) | Medium-to-strong band | The C=S stretching vibration is a key identifier for thioureas. It appears at a lower frequency than a C=O stretch due to the larger mass of sulfur.[6][7] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (1-2 mg) of solid sec-Butyl-thiourea powder directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum to yield a standard absorbance profile.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation Analysis

The molecular formula C₅H₁₂N₂S gives a monoisotopic mass of 132.07 Da. In low-resolution mass spectrometry using a soft ionization technique, the protonated molecule [M+H]⁺ is expected and was observed at m/z 133.2 .[3][4]

Under higher-energy Electron Ionization (EI), the molecular ion [M]⁺• at m/z 132 would be observed, followed by characteristic fragmentation. The primary fragmentation pathways for alkyl thioureas involve cleavage of the alkyl chain, particularly at the bond alpha to the nitrogen atom.[8]

Sources

An In-Depth Technical Guide to the Solubility of sec-Butyl-thiourea in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl-thiourea, a monosubstituted derivative of thiourea, is a molecule of interest in various chemical and pharmaceutical research areas, including organic synthesis and the development of novel therapeutic agents.[1] Like other thiourea derivatives, its utility is fundamentally linked to its behavior in solution. Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, is a critical physicochemical parameter that governs reaction kinetics, purification strategies, formulation development, and biological absorption.

This technical guide provides a comprehensive analysis of the solubility profile of sec-Butyl-thiourea in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive framework grounded in fundamental chemical principles. It synthesizes information on the parent compound, thiourea, with an analysis of the structural effects of the sec-butyl substituent. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine solubility with precision, ensuring a self-validating and reliable workflow.

Physicochemical Profile of sec-Butyl-thiourea

Understanding the molecular structure and properties of sec-Butyl-thiourea is the foundation for predicting its solubility.

-

Molecular Formula: C₅H₁₂N₂S[2]

-

Molecular Weight: 132.23 g/mol [3]

-

Structure: The molecule consists of a polar thiourea core (-NH-C(=S)-NH₂) and a nonpolar sec-butyl alkyl group. This amphiphilic nature is the primary determinant of its solubility behavior.

-

Hydrogen Bonding: The thiourea moiety contains two N-H groups, making it a hydrogen bond donor. The sulfur and nitrogen atoms can also act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is crucial for interactions with protic and polar aprotic solvents.

-

Polarity: The thiocarbonyl group (C=S) and N-H bonds impart significant polarity to the thiourea core. However, the sec-butyl group is a nonpolar, hydrophobic substituent that increases the molecule's overall lipophilicity compared to the highly polar parent compound, thiourea.

The interplay between the polar, hydrogen-bonding core and the hydrophobic alkyl chain dictates a nuanced solubility profile, which we will explore in the following sections.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes dissolve best in solvents with similar intermolecular forces. For sec-Butyl-thiourea, we must consider the balance between its polar and nonpolar characteristics.

2.1. Role of the Thiourea Core: A Reference to Thiourea

Thiourea (SC(NH₂)₂) is a highly polar molecule and is soluble in polar protic solvents like water, ethanol, and methanol.[4] Its solubility is driven by strong hydrogen bonding interactions with these solvents.[4] For instance, the solubility of thiourea in methanol and ethanol is significant and increases with temperature.[4]

2.2. Influence of the sec-Butyl Group

The introduction of the sec-butyl group fundamentally alters the molecule's interaction with solvents in two ways:

-

Increased Hydrophobicity: The four-carbon alkyl chain introduces a significant nonpolar character. This reduces the molecule's overall polarity and disrupts the strong, ordered hydrogen-bonding networks of highly polar solvents like water. Therefore, sec-Butyl-thiourea is predicted to be significantly less soluble in water than thiourea.

-

Enhanced van der Waals Interactions: The alkyl group promotes favorable van der Waals interactions with nonpolar and moderately polar solvents. This effect enhances solubility in solvents that have their own alkyl or nonpolar regions.

2.3. Predicted Solubility Profile

Based on this structural analysis, we can predict the solubility of sec-Butyl-thiourea across different solvent classes:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, 1-Propanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the thiourea core, while their alkyl portions can interact favorably with the sec-butyl group. Solubility is likely lower than that of unsubstituted thiourea but still substantial.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar core. Acetone, for instance, is an effective solvent for many organic compounds.[5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is expected. While the sec-butyl group has an affinity for these solvents, the highly polar thiourea core lacks favorable interactions. The energy required to break the strong intermolecular hydrogen bonds in the sec-Butyl-thiourea crystal lattice would not be compensated by weak solute-solvent interactions.

This predictive framework is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Ethanol, Methanol | Good | Hydrogen Bonding & van der Waals |

| Polar Aprotic | Acetone, DMSO | Moderate to Good | Dipole-Dipole & H-Bond Accepting |

| Nonpolar | Hexane, Toluene | Low to Poor | van der Waals (Insufficient) |

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[7]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of sec-Butyl-thiourea in a given organic solvent at a specified temperature (e.g., 25 °C).

Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured.

Materials & Equipment:

-

sec-Butyl-thiourea (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer within a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

-

Preparation:

-

Add an excess amount of sec-Butyl-thiourea to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time. Causality: A preliminary experiment should be run to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer increases over time.[7] For many organic compounds, 48 hours is sufficient.

-

-

Sample Separation (Self-Validating Step):

-

After equilibration, remove the vials from the shaker and let them stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step prevents premature clogging of the filter and ensures a clear supernatant is sampled.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a syringe filter directly into a clean, pre-labeled collection vial. Trustworthiness: Filtration is a crucial step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter membrane and prevent adsorption effects.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of sec-Butyl-thiourea in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the final solubility as an average of the replicates ± standard deviation.

-

Common units include mg/mL, g/100mL, or mol/L.

-

Visualizing the Factors of Solubility

The following diagram illustrates the key molecular and solvent properties that govern the dissolution of sec-Butyl-thiourea.

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion

While specific quantitative solubility data for sec-Butyl-thiourea remains sparse in the literature, a robust predictive framework can be established based on its amphiphilic structure. The polar thiourea core drives solubility in polar solvents like alcohols and DMSO through hydrogen bonding, while the nonpolar sec-butyl group enhances interactions with solvents of moderate polarity and limits solubility in highly polar or nonpolar media. For researchers requiring precise quantitative data for applications in synthesis, purification, or formulation, the provided isothermal shake-flask protocol offers a reliable and scientifically sound methodology. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently work with sec-Butyl-thiourea in various organic solvent systems.

References

-

Cheméo. (n.d.). Chemical Properties of N,N'-Di-sec-butylthiourea (CAS 35700-30-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551919, Butylthiourea. Retrieved from [Link]

-

ResearchGate. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

ChemBK. (2024). N,N'-di-Normal-butylthiourea. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

NIST. (n.d.). Thiourea, N,N'-dibutyl-. Retrieved from [Link]

-

Medscape. (2025). Ethanol Level: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

NIST. (n.d.). Acetone. Retrieved from [Link]

-

Solstice Advanced Materials. (n.d.). Acetone. Retrieved from [Link]

-

SciSpace. (1996). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Acetone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of sec-Butyl-thiourea

Introduction

sec-Butyl-thiourea, a substituted thiocarbamide, finds applications in diverse fields, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and as a vulcanization accelerator. Understanding its thermal stability and decomposition pathways is paramount for ensuring safe handling, predicting shelf-life, and optimizing its performance in high-temperature applications. This guide provides a comprehensive overview of the thermal behavior of sec-butyl-thiourea, drawing upon established principles from the study of thiourea and its N-alkylated derivatives. Due to the limited direct research on sec-butyl-thiourea, this document synthesizes data from analogous compounds to construct a predictive model of its decomposition.

Foundational Understanding: The Thermal Decomposition of Thiourea

The thermal decomposition of the parent compound, thiourea (H₂NCSNH₂), is a complex process that has been extensively studied. It serves as a crucial baseline for understanding the behavior of its substituted derivatives. The decomposition of thiourea is not a simple fragmentation but involves isomerization and the subsequent breakdown of the resulting products.

A key initial step in the thermal decomposition of thiourea is the isomerization to ammonium thiocyanate (NH₄SCN) at temperatures around 140°C.[1] As the temperature increases above 180°C, significant decomposition occurs, leading to the evolution of a variety of gaseous products.[1]

Theoretical studies have elucidated the primitive reactions in thiourea decomposition.[2] Under thermal stress, thiourea can isomerize to carbamimidothioic acid through a hydrogen shift. This intermediate can then lead to the formation of several product pairs, with ammonia (NH₃) and isothiocyanic acid (HNCS), as well as hydrogen sulfide (H₂S) and carbodiimide (HNCNH), being the most favorable.[2]

The primary gaseous products identified during the thermal decomposition of thiourea include:

The decomposition kinetics of thiourea have been shown to follow the Johnson−Mehl−Avrami Equation, indicating a complex, multi-step process.[3][4]

The Influence of N-Alkylation on Thermal Stability

The introduction of alkyl substituents onto the nitrogen atoms of the thiourea molecule significantly influences its thermal stability. The nature of the alkyl group—its size, branching, and electronic effects—can alter the decomposition onset temperature and the distribution of decomposition products.

Studies on a range of N-alkylthioureas have provided insights into these structure-stability relationships. For instance, the thermal stability of ribonuclease A has been shown to decrease with an increasing size of the hydrophobic group on urea molecules, a related class of compounds.[5][6] This suggests that larger alkyl groups may sterically hinder intermolecular interactions that contribute to the stability of the crystal lattice, leading to a lower decomposition temperature.

For N,N'-dibutylthiourea, a close structural analog to sec-butyl-thiourea, the presence of the butyl chains will undoubtedly alter the decomposition profile compared to unsubstituted thiourea. The increased electron-donating effect of the alkyl groups can influence the electronic density of the C=S and C-N bonds, potentially weakening them and lowering the decomposition temperature.

Proposed Thermal Decomposition Profile of sec-Butyl-thiourea

Based on the foundational principles of thiourea decomposition and the influence of N-alkylation, a putative thermal decomposition profile for sec-butyl-thiourea can be proposed. The branched nature of the sec-butyl group is expected to introduce unique steric and electronic effects.

Predicted Onset of Decomposition

Given that thiourea derivatives generally decompose at temperatures between 230-260°C, it is anticipated that sec-butyl-thiourea will also decompose within this range.[7] However, the presence of the bulky sec-butyl groups may lead to a slightly lower onset of decomposition compared to linear N-alkylthioureas due to increased steric strain.

Postulated Decomposition Pathways

The decomposition of sec-butyl-thiourea is likely to proceed through pathways analogous to those of other N-substituted thioureas. The initial steps may involve C-N bond scission or isomerization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

crystal structure analysis of sec-Butyl-thiourea

An In-Depth Technical Guide to the Crystal Structure Analysis of sec-Butyl-thiourea

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, largely due to the versatile hydrogen-bonding capabilities of the thiourea moiety.[1][2] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism control, and the engineering of materials with desired properties.[3] This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the complete (CAS 6814-99-9), a representative N-alkyl-substituted thiourea.[4] We will traverse the entire experimental arc, from chemical synthesis and single-crystal cultivation to the intricacies of X-ray diffraction, structure refinement, and the critical analysis of intermolecular interactions that govern the supramolecular architecture. This document is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning each critical step.

Synthesis and Single-Crystal Cultivation of sec-Butyl-thiourea

A prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, single crystals of sufficient size and quality. The synthesis of N-monosubstituted thioureas is a well-established process in organic chemistry.

Synthesis Protocol

The synthesis of sec-Butyl-thiourea can be efficiently achieved via the reaction of sec-butyl isothiocyanate with ammonia. A more accessible and common laboratory-scale synthesis, however, involves the reaction of an amine with a source of thiocyanate.[5]

Experimental Protocol: Synthesis of sec-Butyl-thiourea

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium thiocyanate (0.12 mol) in 100 mL of dry acetone.

-

Acyl Chloride Addition : While stirring vigorously, slowly add benzoyl chloride (0.10 mol) dropwise to the solution. The reaction is exothermic and results in the in-situ formation of benzoyl isothiocyanate.

-

Amine Addition : To the resulting slurry, add a solution of sec-butylamine (0.10 mol) in 20 mL of dry acetone dropwise over 15 minutes.

-

Reflux : Heat the reaction mixture to reflux and maintain for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. The intermediate N-benzoyl-N'-sec-butyl-thiourea will precipitate. Filter the solid and wash with water.

-

Hydrolysis : Suspend the crude intermediate in a 10% aqueous sodium hydroxide solution and heat at 80-90 °C for 1 hour to hydrolyze the benzoyl group.

-

Isolation : Cool the solution, which will cause the sec-Butyl-thiourea product to precipitate. Filter the white solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from an ethanol/water mixture to achieve high purity.

Single-Crystal Growth

The growth of diffraction-quality single crystals is often more art than science, requiring patience and systematic screening of conditions. The slow evaporation technique is the most common and accessible method.[6]

Experimental Protocol: Crystal Growth

-

Solvent Screening : Test the solubility of the purified sec-Butyl-thiourea in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) at room temperature and upon gentle heating. An ideal solvent will fully dissolve the compound when warm but show limited solubility at room temperature.

-

Solution Preparation : Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethanol) by gently warming.

-

Evaporation : Filter the warm solution into a clean vial, cover the vial with parafilm, and pierce a few small holes in the parafilm to allow for slow solvent evaporation.

-

Incubation : Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.

Caption: Workflow from synthesis to single-crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected, mounted on a goniometer head, and placed within the X-ray beam of a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) is first processed and corrected for various experimental factors.

-

Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This step provides a rough, preliminary model of the molecule's structure.

-

Structure Refinement : This iterative process refines the initial model to achieve the best possible fit with the experimental data. Using a full-matrix least-squares method, atomic coordinates, and anisotropic displacement parameters (which describe the thermal motion of each atom) are adjusted. Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions. The quality of the final model is assessed by figures of merit such as the R1 factor, wR2, and the goodness-of-fit (GooF).

The following table presents hypothetical yet typical crystallographic data for a molecule like sec-Butyl-thiourea, based on known structures of similar derivatives.[7][8]

Table 1: Hypothetical Crystal Data and Structure Refinement Details for sec-Butyl-thiourea

| Parameter | Value |

| Chemical Formula | C₅H₁₂N₂S |

| Formula Weight | 132.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.51 |

| b (Å) | 9.24 |

| c (Å) | 11.31 |

| β (°) | 99.57 |

| Volume (ų) | 1186.2 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 10542 |

| Independent Reflections | 2178 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-fit (GooF) on F² | 1.05 |

Analysis of the Molecular and Supramolecular Structure

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions with neighbors in the crystal lattice.

Molecular Conformation

The core thiourea group (S-C-N₂) is expected to be essentially planar. The sec-butyl group, being conformationally flexible, will adopt a low-energy staggered conformation. The relative orientation of the sec-butyl group with respect to the thiourea plane is a key structural feature.

Caption: Molecular connectivity of sec-Butyl-thiourea.

Table 2: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value (Å or °) | Rationale |

| C=S | ~1.71 Å | Typical double bond character.[7] |

| C-N | ~1.34 Å | Partial double bond character. |

| N-C(sec-butyl) | ~1.46 Å | Standard single bond. |

| N-C-N Angle | ~118° | sp² hybridization at carbon. |

| N-C-S Angle | ~121° | sp² hybridization at carbon. |

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of thiourea derivatives is almost universally dominated by hydrogen bonds.[9] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a strong acceptor. In N-monosubstituted thioureas, this typically leads to the formation of a centrosymmetric hydrogen-bonded dimer, known as the R²₂(8) graph set motif.[8]

In this motif, two molecules associate via a pair of N-H···S hydrogen bonds, forming a stable eight-membered ring. These dimeric units then pack into the crystal lattice, held together by weaker van der Waals forces.

Caption: Centrosymmetric N-H···S hydrogen-bonded dimer motif.

Table 3: Typical Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···S | ~0.88 | ~2.50 | ~3.35 | ~165 |

| (D = Donor, A = Acceptor) |

Spectroscopic and Analytical Correlation

While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential for confirming the bulk material's identity and purity.

-

FT-IR Spectroscopy : The infrared spectrum provides confirmation of functional groups. Key vibrational bands for sec-Butyl-thiourea would include N-H stretching (~3200-3400 cm⁻¹), C-H stretching from the butyl group (~2850-2960 cm⁻¹), and the characteristic thioamide bands, including the C=S stretch (~700-850 cm⁻¹).[10][11] The N-H stretching frequency is particularly sensitive to hydrogen bonding; in the solid state, this band is typically broader and shifted to a lower frequency compared to the spectrum in a dilute, non-polar solution.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra in a solvent like CDCl₃ or DMSO-d₆ confirm the molecular connectivity. The ¹H NMR would show distinct signals for the N-H protons and the different protons of the sec-butyl group (CH, CH₂, CH₃), with characteristic splitting patterns. The ¹³C NMR would show a signal for the C=S carbon at low field (~180 ppm).[12]

Conclusion

The comprehensive analysis of sec-Butyl-thiourea's crystal structure is a multi-stage process that integrates synthesis, crystal growth, and advanced analytical techniques. Through single-crystal X-ray diffraction, the precise three-dimensional arrangement of the molecule can be elucidated, revealing a planar thiourea core and a specific conformation of the alkyl substituent. The dominant force in the crystal packing is the formation of robust N-H···S hydrogen-bonded dimers, a characteristic supramolecular synthon for this class of compounds. Correlating this detailed structural information with spectroscopic data provides a holistic understanding of the molecule's properties in the solid state, which is crucial for its application in drug discovery and materials science.

References

-

Piro, O. E., Piatti, R. C., Bolzan, A. E., Salvarezza, R. C., & Arvia, A. J. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(6), 993-997. [Link]

-

Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4534. [Link]

-

Eckle, E., & Stezowski, J. J. (1980). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Journal of the Chemical Society, Dalton Transactions, (1), 50-55. [Link]

-

Arulappan, P. P., Parasuraman, K., & Kumar, R. M. (2014). Synthesis, Growth and Characterization Studies of Thiourea Picrate Crystal. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(4), 868-874. [Link]

-

Rashid, H., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]

-

Okuniewski, A., Dąbrowska, A., & Chojnacki, J. (2011). 1,3-Di-n-butylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o925. [Link]

-

Hussein, M. A., et al. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 25(24), 5978. [Link]

-

Chumakov, Y. M., & Fonari, M. S. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1546. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. [Link]

-

S. Theodore David, S. S. S. Raj, & S. S. Kumar. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 7(1), 50-54. [Link]

-

JETIR. (2022). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]

-

Bashir, A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 853751. [Link]

-

Levin, J. R., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. Acta Crystallographica Section B: Structural Science, 79(4), 312-325. [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392. [Link]

-

Park, M., Lee, J., Kim, Y., & Lee, Y. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 999-1005. [Link]

-

Galek, P. T. A., et al. (2013). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 13(7), 2849–2860. [Link]

-

Mary, Y. S., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Scientific Reports, 12, 1286. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1551919, Butylthiourea. [Link]

-

Pop, A., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6667. [Link]

-

NIST. (n.d.). Thiourea, N,N'-dibutyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Smith, J. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

Reddy, K. S., et al. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]

Sources

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. jetir.org [jetir.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to sec-Butyl-thiourea: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Thiourea Derivative

sec-Butyl-thiourea, a mono-substituted alkyl-thiourea, represents a class of organosulfur compounds that has garnered significant interest across various scientific disciplines. While the broader family of thiourea derivatives has been extensively studied for its diverse biological activities and applications in synthesis, the specific history and technical profile of sec-Butyl-thiourea offer a compelling narrative for researchers in drug discovery and organic chemistry. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, physicochemical properties, and known applications, grounded in authoritative scientific literature.

Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts unique chemical reactivity, allowing for a wide range of transformations and biological interactions.[1] The replacement of the oxygen atom in urea with a sulfur atom significantly alters the electronic and steric properties of the molecule, leading to a distinct profile of activity.[1]

I. Historical Perspective: Unraveling the Origins of sec-Butyl-thiourea

While a singular, seminal publication detailing the initial discovery of sec-Butyl-thiourea remains elusive in historical records, its emergence can be contextualized within the broader exploration of N-substituted thioureas in the early to mid-20th century. Early research into thiourea chemistry focused on the synthesis and characterization of a wide array of derivatives to understand their fundamental properties and potential applications.

The primary and most established route for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate. This method, refined over decades, provides a straightforward and efficient pathway to a diverse range of thiourea derivatives. The synthesis of various alkyl isothiocyanates was described by Moore and Crossley, laying the groundwork for the preparation of corresponding thioureas.[2][3] It is highly probable that sec-Butyl-thiourea was first synthesized and characterized as part of broader studies on the reactivity of sec-butylamine with thiocyanic acid or its derivatives, or the reaction of sec-butyl isothiocyanate with ammonia.

Early academic and industrial research into vulcanization accelerators, corrosion inhibitors, and potential pharmaceutical agents likely led to the synthesis of numerous alkyl-thioureas, including the sec-butyl variant. The Beilstein Handbook of Organic Chemistry and early editions of Chemical Abstracts, comprehensive archives of organic compounds, would likely contain the earliest documented instances of its preparation, though often as part of larger studies rather than a dedicated report.

II. Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of sec-Butyl-thiourea is essential for its application in research and development.

Table 1: Physicochemical Properties of sec-Butyl-thiourea [4][5]

| Property | Value |

| CAS Number | 6814-99-9 |

| Molecular Formula | C5H12N2S |

| Molecular Weight | 132.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not consistently available; requires experimental verification. |

| Boiling Point | Data not available; likely decomposes upon heating. |

| Solubility | Soluble in polar organic solvents such as ethanol and acetone. |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of sec-Butyl-thiourea.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. The expected signals for sec-Butyl-thiourea would include a triplet for the terminal methyl group of the ethyl moiety, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton. The protons on the nitrogen atoms would likely appear as broad signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of distinct carbon environments. For sec-Butyl-thiourea, four signals are expected for the sec-butyl group, and one signal for the thiocarbonyl carbon, which typically appears significantly downfield.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is invaluable for identifying the functional groups present. Key vibrational bands for sec-Butyl-thiourea include N-H stretching vibrations, C-H stretching of the alkyl group, and the characteristic C=S (thiocarbonyl) stretching vibration.[6][7][8]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. The fragmentation pattern would likely involve the loss of the sec-butyl group or parts of it, providing further structural confirmation.[9][10]

III. Synthesis of sec-Butyl-thiourea: Experimental Protocols

The synthesis of sec-Butyl-thiourea can be achieved through several established methods for N-substituted thiourea preparation. The most common and reliable method involves the reaction of sec-butyl isothiocyanate with ammonia.

Method 1: From sec-Butyl Isothiocyanate and Ammonia

This is the most direct and widely used method for the preparation of N-monosubstituted thioureas.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve sec-butyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: To the stirred solution, add a solution of aqueous ammonia (a slight excess, e.g., 1.1-1.2 equivalents) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product, sec-Butyl-thiourea, often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: The crude product is collected by filtration, washed with cold water or a cold solvent mixture, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Caption: Synthesis of sec-Butyl-thiourea from sec-butyl isothiocyanate.

Method 2: From sec-Butylamine and a Thiocyanating Agent

An alternative approach involves the in-situ generation of the isothiocyanate from the corresponding amine, followed by reaction with ammonia, or a one-pot reaction with a thiocyanating agent. A common method involves the use of carbon disulfide.

Experimental Protocol:

-

Formation of Dithiocarbamate: Dissolve sec-butylamine (1 equivalent) in a suitable solvent. Add carbon disulfide (1 equivalent) and a base (e.g., triethylamine) to form the dithiocarbamate salt in situ.

-

Desulfurization: A desulfurizing agent, such as a carbodiimide or phosphorus-based reagent, is added to the reaction mixture to convert the dithiocarbamate to sec-butyl isothiocyanate.

-

Reaction with Ammonia: Ammonia is then introduced to the reaction mixture to form sec-Butyl-thiourea.

-

Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1.

Caption: Synthesis of sec-Butyl-thiourea from sec-butylamine.

IV. Applications and Biological Significance